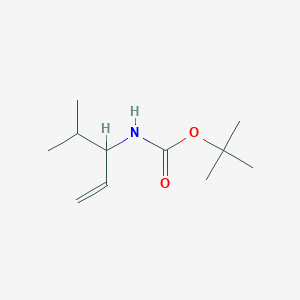

tert-butyl N-(4-methylpent-1-en-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methylpent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h7-9H,1H2,2-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKQMYURJVFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylpent-1-en-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpent-1-en-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: Corresponding oxides.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-methylpent-1-en-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes .

Medicine: It is explored as a prodrug for delivering active pharmaceutical ingredients and as a scaffold for designing enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also employed as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylpent-1-en-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for its applications as enzyme inhibitors and prodrugs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected tert-Butyl Carbamates

Reactivity and Stability

- Alkene Reactivity : The terminal alkene in this compound enables addition or cycloaddition reactions, distinguishing it from saturated analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, which participate in hydrogen bonding or oxidation .

- Electron-Withdrawing Effects: Fluorinated derivatives (e.g., tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate) exhibit increased electronegativity and metabolic stability compared to non-halogenated counterparts .

- Steric Effects : Bulky substituents, such as the pyrimidine ring in tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate, hinder nucleophilic attack at the carbamate group, altering reactivity profiles .

Stereochemical Considerations

- Chiral Centers : Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate possess defined stereochemistry critical for biological activity, whereas this compound lacks chiral centers, simplifying synthetic routes .

- Geometric Isomerism : The (S,E)-configuration in tert-butyl (S,E)-(1-(N-(tert-butoxycarbonyl)sulfamoyl)-4-methylpent-1-en-3-yl)carbamate highlights the role of alkene geometry in molecular recognition .

Biological Activity

Tert-butyl N-(4-methylpent-1-en-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

Biological Mechanisms

This compound exhibits significant biological activity through its interaction with various enzymes and cellular pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and biochemical pathways. This interaction can influence cellular signaling processes by modulating enzyme activity, affecting several physiological responses.

Key Biological Activities:

- Enzyme Interaction: Modulates activities of cytochrome P450 enzymes.

- Cell Signaling: Influences receptor activities, impacting various biological functions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

-

Inhibition of Enzymes:

- This compound has been shown to act as an inhibitor for specific enzymes involved in metabolic processes. Its binding affinity to cytochrome P450 indicates potential implications in pharmacokinetics and drug interactions.

-

Neuroprotective Effects:

- Research has demonstrated that related compounds can protect astrocytes from amyloid-beta (Aβ) toxicity, suggesting that this compound may have neuroprotective properties. In vitro studies indicated that similar compounds could reduce cell death induced by Aβ, although further research is necessary to confirm these effects specifically for this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity and application potential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl carbamate | C₅H₁₁NO₂ | Used as a protective group |

| Benzyl carbamate | C₉H₁₁NO₂ | Different reactivity; used in organic synthesis |

| Tert-butyl (1-cyanopent-4-yn-1-yl)carbamate | C₁₁H₁₃N₃O₂ | Contains a cyano group; distinct applications |

| Tert-butyl N-(1-amino-4-methylpentan-3-yl)carbamate | C₁₁H₂₄N₂O₂ | Potential applications in medicinal chemistry |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Q & A

Basic Question: What synthetic methodologies are optimal for preparing tert-butyl N-(4-methylpent-1-en-3-yl)carbamate with high purity and yield?

Methodological Answer:

The synthesis typically involves coupling tert-butyl carbamate with a functionalized alkene intermediate, such as 4-methylpent-1-en-3-amine, under basic conditions. A common approach employs Schotten-Baumann conditions (e.g., NaOH or K₂CO₃ in a biphasic water/THF system) to facilitate carbamate bond formation . Key considerations include:

- Protection of reactive groups : The alkene moiety may require protection during synthesis to avoid side reactions.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended to isolate the product .

- Yield optimization : Reaction monitoring via TLC or HPLC ensures minimal byproduct formation.

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Characterization employs a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for CH₃) and alkene protons (δ 5.0–5.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: 199.29 for [M+H]⁺) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves stereochemistry.

Advanced Question: How can reaction conditions be optimized to control stereoselectivity in derivatives of this carbamate?

Methodological Answer:

Stereochemical control requires:

- Chiral catalysts : Use of enantioselective catalysts (e.g., Rh or Pd complexes) for asymmetric synthesis of the alkene precursor .

- Temperature modulation : Lower temperatures (−20°C to 0°C) reduce racemization during coupling steps .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in cyclopropane-containing analogs .

- Kinetic vs. thermodynamic control : Monitoring via time-resolved IR spectroscopy identifies optimal reaction windows .

Advanced Question: What computational strategies predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) using the compound’s InChI key (if available) and enzyme PDB structures .

- DFT calculations : Density Functional Theory (B3LYP/6-31G*) predicts electrophilic sites (e.g., carbamate carbonyl) for nucleophilic attack .

- MD simulations : Molecular dynamics (GROMACS) assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Basic Question: What stability challenges arise during storage of this carbamate, and how are they mitigated?

Methodological Answer:

- Hydrolysis sensitivity : The carbamate bond is prone to hydrolysis in acidic/basic conditions. Store under inert gas (N₂/Ar) at −20°C in amber vials .

- Light sensitivity : UV irradiation degrades the alkene moiety; use light-protected containers .

- Impurity profiling : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products .

Advanced Question: How do structural modifications of the alkene group impact biological activity in related carbamates?

Methodological Answer:

- Electron-withdrawing groups : Substituents like halogens (e.g., Cl, Br) on the alkene enhance electrophilicity, improving binding to cysteine proteases .

- Conformational rigidity : Cyclopropane analogs (e.g., tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate) show increased metabolic stability in hepatic microsome assays .

- Bioisosteric replacements : Replacing the alkene with a triazole ring maintains activity while reducing oxidative degradation .

Advanced Question: What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping signals (e.g., alkene vs. tert-butyl protons) .

- Isotopic labeling : ¹³C-labeled analogs differentiate between carbamate and backbone carbons in complex matrices .

- Cross-validation : Compare data with analogs in PubChem or Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.